2-Biphenyl-4-yl-piperazine

Beschreibung

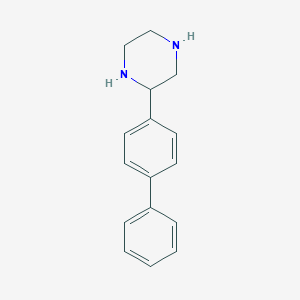

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-12-17-10-11-18-16/h1-9,16-18H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINYTMXFWCKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378058 | |

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105242-10-2 | |

| Record name | 2-Biphenyl-4-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Biphenyl-4-yl-piperazine

Introduction

In the landscape of modern medicinal chemistry and drug development, the piperazine moiety stands out as a privileged scaffold, integral to the structure of numerous therapeutic agents.[1] Its unique conformational flexibility and ability to engage in multiple hydrogen bonding interactions make it a cornerstone for designing molecules with desirable pharmacokinetic profiles. This guide focuses on a specific derivative, 2-Biphenyl-4-yl-piperazine, a compound that marries the hydrophilic, basic nature of the piperazine ring with the lipophilic, aromatic character of a biphenyl group.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a foundational understanding of the compound's core physicochemical properties, the causality behind experimental choices for their determination, and detailed, field-proven protocols for their measurement. By synthesizing theoretical knowledge with practical application, this guide aims to empower researchers to effectively utilize 2-Biphenyl-4-yl-piperazine in their discovery and development pipelines.

Caption: Logical structure of 2-Biphenyl-4-yl-piperazine.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound dictate its handling, formulation, and interaction with biological systems. 2-Biphenyl-4-yl-piperazine is a white crystalline solid.[2] Its core properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-(4-phenylphenyl)piperazine | [3] |

| Molecular Formula | C₁₆H₁₈N₂ | [2][3][4] |

| Molecular Weight | 238.33 g/mol | [2][3] |

| CAS Number | 105242-10-2 | [3] |

| Melting Point | 156-159 °C | [2] |

| Boiling Point | 407.5 °C at 760 mmHg | [2] |

| Density | 1.045 g/cm³ | [2] |

Note: A conflicting melting point of 120-124°C has also been reported, which may indicate polymorphism or differences in purity of the measured samples.[2]

Expert Insight: The Significance of Melting Point

The melting point is a critical first indicator of a compound's purity.[5] A sharp, narrow melting range (e.g., 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities typically depress the melting point and broaden the range.[5][6] This parameter is foundational for quality control in synthesis and for subsequent formulation studies.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol describes the use of a modern digital melting point apparatus, a standard and reliable method for this determination.[7][8]

Rationale: The capillary method provides a precise and reproducible means of observing the phase transition from solid to liquid under controlled heating.[7] A slow heating ramp near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

Methodology:

-

Sample Preparation: Ensure the 2-Biphenyl-4-yl-piperazine sample is completely dry and finely powdered to ensure uniform heat distribution.

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end gently on a hard surface or drop the tube through a long glass tube to compact the powder into a 1-2 mm column at the bottom.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

Rapid Initial Heating: If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min to find a rough range.[5][8]

-

Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Slow Heating Ramp: Decrease the heating rate to 1-2 °C/min.

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.

Section 2: Solubility Profile

Solubility is a cornerstone of drug development, profoundly influencing absorption, distribution, and bioavailability. The structure of 2-Biphenyl-4-yl-piperazine suggests a mixed solubility profile. The biphenyl group is highly lipophilic and hydrophobic, while the piperazine ring, with its two nitrogen atoms, provides sites for protonation and hydrogen bonding, contributing to aqueous solubility.[9][10] Overall, the compound is reported to be soluble in organic solvents such as ethanol and methylene chloride.[2]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, representing the true saturation point of a compound in a given solvent.[11]

Rationale: This method ensures that the system reaches thermodynamic equilibrium by allowing sufficient time for the dissolution process to complete.[12] The subsequent separation of the saturated solution from excess solid and accurate quantification of the dissolved analyte are critical for reliable results.[11]

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

-

Preparation: Prepare a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).[13]

-

Addition of Compound: Add an excess amount of solid 2-Biphenyl-4-yl-piperazine to a vial containing a known volume of the buffer. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 37 ± 1 °C for biopharmaceutical relevance).[13] Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[14]

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solid settle. Centrifuge the vials at high speed to pellet the remaining solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For high accuracy, this can be passed through a syringe filter (e.g., 0.22 µm) to remove any fine particulates.[14]

-

Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Section 3: Ionization Characteristics (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 2-Biphenyl-4-yl-piperazine, the pKa values refer to the ionization of its conjugate acid. The two nitrogen atoms of the piperazine ring can be protonated, meaning the molecule will have two distinct pKa values.[9] These values are critical as they determine the charge state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and robust method for determining pKa values.[16][17]

Rationale: This technique involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[16] The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[16]

Caption: Workflow for pKa Determination by Potentiometric Titration.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

-

Sample Preparation: Accurately weigh and dissolve a sample of 2-Biphenyl-4-yl-piperazine in high-purity water or a co-solvent system if solubility is low. A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[16]

-

Titration Setup: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[16]

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) added in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The two equivalence points (where the piperazine nitrogens are fully protonated) will appear as steep inflection points. The pKa values are determined from the pH at the half-equivalence points.

Section 4: Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

A computationally predicted value, XlogP, for 2-Biphenyl-4-yl-piperazine is 2.3 .[3][4] This value suggests that the compound has a balanced profile, being neither excessively lipophilic (which can lead to poor aqueous solubility and high metabolic clearance) nor excessively hydrophilic (which can hinder passive diffusion across cell membranes).

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional approach, the reverse-phase high-performance liquid chromatography (RP-HPLC) method offers a rapid, reliable, and high-throughput alternative for estimating LogP values.[18][19]

Rationale: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[18] By calibrating the system with a set of reference compounds with known LogP values, the LogP of an unknown compound can be determined from its retention time.[18]

Caption: Workflow for LogP Determination using RP-HPLC.

Methodology:

-

System Preparation: Use an HPLC system equipped with a C18 column and a UV detector. The mobile phase is typically a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[20]

-

Calibration: Prepare solutions of 5-7 reference compounds with accurately known LogP values that span the expected range of the test compound.

-

Standard Analysis: Inject each reference compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calibration Curve Construction: For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0. Plot the known LogP values against the corresponding log(k') values. A linear regression of this plot yields the calibration curve.

-

Sample Analysis: Prepare a dilute solution of 2-Biphenyl-4-yl-piperazine in the mobile phase, inject it into the HPLC system, and record its retention time.

-

LogP Calculation: Calculate the log(k') for the test compound and use the equation from the calibration curve to determine its LogP value.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Measuring the Melting Point. Westlab Canada. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Melting point determination. SSERC. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

2-{[1,1'-Biphenyl]-4-yl}piperazine - Names and Identifiers. ChemBK. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies. [Link]

-

experiment (1) determination of melting points. SlideShare. [Link]

-

2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Procedure for solubility testing of NM suspension. ResearchGate. [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. World Health Organization. [Link]

-

2-Biphenyl-4-yl-piperazine. PubChem. [Link]

- Determination of log P coefficients via a RP-HPLC column.

-

A High-Throughput Method for Lipophilicity Measurement. National Institutes of Health. [Link]

- Determination of logP coefficients via a RP-HPLC column.

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. ACS Publications. [Link]

-

Piperazine. Wikipedia. [Link]

-

2-biphenyl-4-yl-piperazine (C16H18N2). PubChemLite. [Link]

-

Piperazine. PubChem. [Link]

-

List of modafinil analogues and derivatives. Wikipedia. [Link]

-

2-(Biphenyl-4-yloxy)-1-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]ethanone. PubChem. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

-

Synthesis and transporter binding properties of bridged piperazine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]. PubMed. [Link]

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

-

BENZYLPIPERAZINE. SWGDRUG.org. [Link]

-

Biphenyl. Wikipedia. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. chembk.com [chembk.com]

- 3. 2-Biphenyl-4-yl-piperazine | C16H18N2 | CID 2771747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-biphenyl-4-yl-piperazine (C16H18N2) [pubchemlite.lcsb.uni.lu]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. westlab.com [westlab.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Piperazine - Wikipedia [en.wikipedia.org]

- 10. Biphenyl - Wikipedia [en.wikipedia.org]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. enamine.net [enamine.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. materialneutral.info [materialneutral.info]

- 15. uregina.ca [uregina.ca]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. agilent.com [agilent.com]

Introduction: The Biphenyl-Piperazine Scaffold - A Privileged Motif in Central Nervous System (CNS) Drug Discovery

An In-Depth Technical Guide to the Structure-Activity Relationship of Biphenyl-Piperazine Derivatives

The biphenyl-piperazine motif represents a cornerstone in modern medicinal chemistry, particularly for agents targeting the central nervous system. This structural framework is composed of a rigid, lipophilic biphenyl group connected, often via a linker, to a versatile piperazine ring. The piperazine heterocycle, with its two nitrogen atoms at opposite positions, is a particularly valuable component in drug design.[1][2] Its nitrogen atoms can be readily modified, allowing for the fine-tuning of pharmacological properties and the introduction of diverse functional groups.[1][3] This structural versatility makes the biphenyl-piperazine scaffold a "privileged structure," frequently appearing in drugs developed for various therapeutic areas, most notably as antipsychotics, antidepressants, and anxiolytics.[1][4][5]

The two nitrogen atoms of the piperazine core offer a unique combination of properties. They can act as hydrogen bond acceptors and donors, contribute to the molecule's overall polarity and solubility, and provide a point for salt formation, which is crucial for bioavailability.[3][6] The strategic placement of substituents on this scaffold allows medicinal chemists to precisely modulate a compound's affinity and selectivity for various neurotransmitter receptors, primarily dopamine and serotonin receptors.[1][7] This guide will dissect the intricate structure-activity relationships (SAR) of this chemical class, exploring how subtle molecular modifications translate into profound changes in biological activity at these key CNS targets. We will delve into the causality behind experimental design and provide detailed protocols for the evaluation of these potent neuromodulators.

Chapter 1: The Pharmacological Landscape - Key Receptor Targets

The therapeutic effects of biphenyl-piperazine derivatives are predominantly mediated by their interaction with dopamine and serotonin receptor systems, which are deeply implicated in the pathophysiology of psychiatric disorders like schizophrenia and depression.[1][4] Atypical antipsychotics, for instance, often exhibit a complex binding profile, acting as antagonists or partial agonists at these receptors.[8][9] Understanding the SAR at each receptor subtype is paramount for designing next-generation therapeutics with improved efficacy and reduced side effects.

Dopamine Receptors (D₂-like Family)

The dopamine D₂ receptor is a primary target for antipsychotic drugs.[7][10] While strong antagonism at D₂ receptors is effective against the positive symptoms of schizophrenia (e.g., hallucinations, delusions), it is also associated with a high risk of extrapyramidal side effects (EPS).[8][11] Consequently, much effort has been directed toward developing ligands with modulated D₂ activity (i.e., partial agonism) or selectivity for other D₂-like receptor subtypes, such as D₃.[7][12]

Serotonin Receptors (5-HT₁ₐ and 5-HT₂ₐ)

Interaction with serotonin receptors is a hallmark of atypical antipsychotics.[8]

-

5-HT₁ₐ Receptor: Partial agonism at 5-HT₁ₐ receptors is thought to contribute to antidepressant and anxiolytic effects, and may help alleviate the negative symptoms and cognitive deficits of schizophrenia.[9][13]

-

5-HT₂ₐ Receptor: Antagonism at 5-HT₂ₐ receptors is believed to reduce the risk of EPS associated with D₂ blockade and may also contribute to efficacy against negative symptoms.[8][9]

The following diagram illustrates the general workflow for a typical SAR study aimed at optimizing a biphenyl-piperazine lead compound.

Caption: Key pharmacophoric elements of a biphenyl-piperazine ligand.

Chapter 3: Quantitative SAR and Data Interpretation

The goal of SAR studies is to generate quantitative data that allows for direct comparison between compounds, guiding the optimization process. Receptor binding affinity, typically expressed as the inhibition constant (Kᵢ), is a primary metric. Lower Kᵢ values indicate higher binding affinity. [14] Table 1: Comparative Binding Affinities (Kᵢ, nM) of Representative Biphenyl-Piperazine Derivatives

| Compound ID | Biphenyl Moiety Modification | N1-Aryl Group | D₂ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | D₂/5-HT₂ₐ Selectivity Ratio | Reference |

| Lead A | Unsubstituted Biphenyl | 2-Methoxyphenyl | 15.2 | 23.9 | 39.4 | 0.39 | [15] |

| Analog A-1 | 4'-Fluoro-biphenyl | 2-Methoxyphenyl | 8.5 | 18.1 | 25.0 | 0.34 | [15] |

| Analog A-2 | Unsubstituted Biphenyl | 3,4'-Bipyridine | 300 | 41.5 | 315 | 0.95 | [15] |

| Analog B-1 | 4-(Thiophen-3-yl)benzamide | 2,3-Dichlorophenyl | 938 | - | 1.1 | 852 | [16] |

| Analog B-2 | 4-(Thiophen-3-yl)benzamide | 2-Methoxyphenyl | 114 | - | 0.17 | 670 | [16] |

| SLV313 | 5-(4-Fluorophenyl)-3-pyridinyl | 1,4-Benzodioxin-5-yl | 2.5 | 2.5 | 10 | 0.25 | [13] |

Note: Data are compiled from various sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions. The D₂/5-HT₂ₐ Selectivity Ratio is calculated as (Kᵢ D₂ / Kᵢ 5-HT₂ₐ); a lower value indicates higher selectivity for D₂ over 5-HT₂ₐ, while a higher value indicates the opposite.

Interpretation of Table 1:

-

Effect of Biphenyl Substitution: Comparing Lead A and Analog A-1 , the addition of a 4'-fluoro group to the biphenyl moiety modestly increases affinity for all three receptors, demonstrating how subtle electronic changes can enhance binding. [15]* Importance of the N1-Aryl Group: The dramatic loss of D₂ and 5-HT₂ₐ affinity seen in Analog A-2 compared to Lead A highlights the critical role of the N1-aryl group (2-methoxyphenyl vs. bipyridine) in receptor recognition. [15]* Achieving Selectivity: Analogs B-1 and B-2 demonstrate how modifications can be used to achieve high selectivity. These compounds, featuring a benzamide-type moiety, show potent affinity for the 5-HT₂ₐ receptor with significantly weaker binding at the D₂ receptor. [16]* Balanced Affinity Profile: The drug candidate SLV313 exemplifies a multi-target approach, showing equipotent high affinity for both D₂ and 5-HT₁ₐ receptors, a profile often sought for atypical antipsychotics. [13]

Chapter 4: Essential Experimental Protocols

To ensure the integrity and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays used to characterize biphenyl-piperazine derivatives.

In Vitro Protocol: Competitive Radioligand Binding Assay

Causality: This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. [14]It operates on the principle of competition: the unlabeled test compound competes with a known, radioactively labeled ligand ("radioligand") for binding to the receptor. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC₅₀ value), we can calculate its affinity for the receptor. This is a foundational experiment in any SAR campaign because it directly quantifies target engagement.

Step-by-Step Methodology:

-

Preparation of Materials:

-

Receptor Source: Use cell membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest (e.g., Dopamine D₂, Serotonin 5-HT₁ₐ). [14] * Radioligand: Select a high-affinity, receptor-subtype-specific radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

-

Test Compound: Prepare a stock solution of the biphenyl-piperazine derivative in a suitable solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing cofactors like MgCl₂).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kₑ value), and the receptor membrane preparation. These wells measure the maximum possible binding.

-

Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, receptor membranes, and a high concentration of a known, non-radioactive ligand (e.g., unlabeled haloperidol for D₂) to saturate the receptors. This measures the amount of radioligand that binds non-specifically to the membranes and plate.

-

Competition Wells: Add assay buffer, radioligand, receptor membranes, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor membranes (and any bound radioligand) while unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average counts from the NSB wells from all other wells.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Protocol: Apomorphine-Induced Climbing in Mice

Causality: This behavioral model is used to assess the in vivo D₂ receptor antagonist activity of a potential antipsychotic. [8][17]Apomorphine is a potent dopamine receptor agonist that, when administered to mice, induces a characteristic stereotyped climbing behavior. A compound with D₂ antagonist properties will block this effect in a dose-dependent manner. This protocol provides a self-validating system: if the compound is a D₂ antagonist in vitro, it should inhibit this behavior in vivo, thus providing evidence of both target engagement and functional effect in a living system.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male mice (e.g., CD-1 strain) to the laboratory environment for at least one week and to the testing cages for at least 60 minutes before the experiment. The cages should be standard wire-mesh cylinders.

-

Compound Administration:

-

Divide the mice into groups (n=8-10 per group).

-

Administer the test compound or vehicle control (e.g., saline with 5% Tween 80) via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). Include a positive control group treated with a known antipsychotic like haloperidol.

-

Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

-

-

Induction of Climbing: Administer a subcutaneous (s.c.) injection of apomorphine hydrochloride (e.g., 1.0-1.5 mg/kg) to all mice.

-

Behavioral Observation:

-

Immediately after apomorphine injection, begin observing the mice.

-

At set intervals (e.g., every 10 minutes for a total of 30 minutes), score the climbing behavior of each mouse.

-

A common scoring system is:

-

0: Four paws on the floor of the cage.

-

1: Two paws on the wall of the cage.

-

2: Four paws on the wall of the cage.

-

-

The observer must be blinded to the treatment conditions to prevent bias.

-

-

Data Analysis:

-

For each mouse, calculate the total climbing score over the observation period.

-

Compare the mean scores of the drug-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

-

A statistically significant reduction in the climbing score indicates D₂ antagonist activity.

-

If multiple doses were tested, calculate the ED₅₀ (the dose required to produce a 50% reduction in climbing behavior).

-

Conclusion and Future Directions

The biphenyl-piperazine scaffold remains a highly productive framework for the discovery of novel CNS agents. The structure-activity relationships discussed herein demonstrate a clear rationale for how specific structural modifications can be leveraged to tune the pharmacological profile of these derivatives. By systematically altering the biphenyl moiety, the piperazine core, and the connecting linker, medicinal chemists can achieve desired levels of affinity, selectivity, and functional activity at key dopamine and serotonin receptors. The strategic use of bioisosteric replacement continues to be a powerful tool for overcoming pharmacokinetic hurdles. [18][19] Future research will likely focus on developing compounds with even more nuanced pharmacological profiles, such as biased agonists that selectively activate certain downstream signaling pathways over others, or multi-target ligands designed to address the complex polypharmacology of psychiatric disorders. The integration of computational modeling with empirical SAR studies will further accelerate the design of next-generation biphenyl-piperazine derivatives with superior efficacy and safety profiles, offering new hope for patients with challenging CNS disorders.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate. [Link]

-

Pharmacological screening of Anti-psychotic agents | PPTX. (n.d.). Slideshare. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). ResearchGate. [Link]

-

Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. (2015). PubMed Central. [Link]

-

The medicinal chemistry of piperazines: A review. (n.d.). Scilit. [Link]

-

The Design and Application of Bioisosteres in Drug Design. (n.d.). ResearchGate. [Link]

- Antipsychotic piperazine and piperadine derivatives. (n.d.).

-

Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2011). PubMed Central. [Link]

-

Protocol for a pharmacogenomic study on individualised antipsychotic drug treatment for patients with schizophrenia. (2018). PubMed Central. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PubMed Central. [Link]

-

Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. (2021). PubMed Central. [Link]

-

Evaluation of preclinical antipsychotic models used to support first‐in‐human clinical trials. (n.d.). Wiley Online Library. [Link]

-

Phenyl and Biphenyl Molecular Metaphors in Drug Design. (n.d.). Baruch S. Blumberg Institute. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2022). PubMed Central. [Link]

-

Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2024). Analytical Chemistry. [Link]

-

SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. (2006). PubMed. [Link]

-

Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ACS Publications. [Link]

-

Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples. (2022). MDPI. [Link]

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

-

The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2018). Bentham Science. [Link]

-

The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research. [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. [Link]

-

Bioisosteric Replacements. (n.d.). Chem-Space. [Link]

-

Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. (2021). PubMed Central. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (2022). PubMed Central. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). PubMed. [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

-

Experimental treatment of antipsychotic-induced movement disorders. (2016). Dove Medical Press. [Link]

-

Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2012). PubMed Central. [Link]

-

Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). PubMed. [Link]

-

Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. (1991). PubMed. [Link]

-

Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist. (2016). KOASAS. [Link]

-

The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (n.d.). Europe PMC. [Link]

-

Bivalent Ligands for the Serotonin 5-HT3 Receptor. (2011). PubMed Central. [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2021). PubMed Central. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological screening of Anti-psychotic agents | PPTX [slideshare.net]

- 11. dovepress.com [dovepress.com]

- 12. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem-space.com [chem-space.com]

In Silico Modeling of 2-Biphenyl-4-yl-piperazine Receptor Binding: A Technical Guide

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on the in silico modeling of "2-Biphenyl-4-yl-piperazine" and its derivatives. It moves beyond a simple recitation of steps to explain the scientific rationale behind methodological choices, ensuring a robust and reproducible computational workflow.

Introduction: The Rationale for In Silico Investigation

The "2-Biphenyl-4-yl-piperazine" scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity at a range of important therapeutic targets, including serotonin, muscarinic, and sigma receptors. Understanding the molecular interactions that govern the binding of these ligands to their respective receptors is paramount for rational drug design and lead optimization. In silico modeling provides a powerful and cost-effective avenue to elucidate these interactions at an atomic level, predict binding affinities, and guide the synthesis of more potent and selective compounds.

This guide will detail a complete workflow, from initial target selection and system preparation to molecular docking, all-atom molecular dynamics (MD) simulations, and post-simulation analysis for binding energy estimation. We will focus on a selection of high-interest receptors for the "2-Biphenyl-4-yl-piperazine" core: the Sigma-1 receptor (σ1R), the M3 muscarinic acetylcholine receptor (M3R), and the serotonin 5-HT7 receptor (5-HT7R).

Part 1: Pre-computation Essentials: System Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This preparatory phase is arguably the most critical for obtaining meaningful results.

Receptor Structure Selection and Preparation

The first step is to obtain a high-quality 3D structure of the target receptor. The Protein Data Bank (PDB) is the primary repository for these structures. For our targets of interest, the following are suitable starting points:

| Target Receptor | PDB ID(s) | Rationale for Selection |

| Human Sigma-1 Receptor (σ1R) | 5HK1, 6DK1 | High-resolution crystal structures with co-crystallized ligands, providing a well-defined binding pocket.[1][2] |

| Human M3 Muscarinic Receptor (M3R) | 4DAJ, 5ZHP | Crystal structures of this G-protein-coupled receptor (GPCR) in complex with antagonists, offering a clear view of the orthosteric binding site.[3][4] |

| Human Serotonin 7 Receptor (5-HT7R) | 7XTC | A cryo-EM structure of the 5-HT7R in complex with its G-protein, providing a physiologically relevant conformation.[5] |

Experimental Protocol: Receptor Preparation

-

Download PDB Structure: Obtain the desired PDB file from the RCSB PDB database.

-

Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands that are not the focus of the study. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.

-

Add Hydrogen Atoms: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. It is crucial to use a method that correctly predicts the protonation states of titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH of ~7.4.

-

Handle Missing Residues/Loops: Some PDB structures may have missing residues or loops. These can be modeled using homology modeling servers or tools within molecular modeling packages. For the purpose of docking into a well-defined binding pocket, it is often sufficient to ensure the integrity of the residues lining the active site.

-

Assign Partial Charges: Assign appropriate partial charges to all atoms in the receptor according to the chosen force field (e.g., CHARMM36, AMBER).

Ligand Preparation: The Criticality of Protonation

The "2-Biphenyl-4-yl-piperazine" ligand must also be carefully prepared. The piperazine moiety, with its two nitrogen atoms, can exist in different protonation states depending on the pH. At a physiological pH of approximately 7.4, one of the piperazine nitrogens is likely to be protonated, carrying a positive charge.[6][7][8][9] This is a critical detail as it will govern the key electrostatic interactions with the receptor.

Experimental Protocol: Ligand Preparation

-

Generate 3D Structure: Create a 3D structure of "2-Biphenyl-4-yl-piperazine" using a chemical drawing tool like ChemDraw, followed by conversion to a 3D format.

-

Determine Protonation State: Use a pKa calculator (e.g., ChemAxon, MarvinSketch) to predict the dominant protonation state at pH 7.4. For a typical disubstituted piperazine, the pKa of the more basic nitrogen is around 8.0, meaning it will be significantly protonated at physiological pH.[6][9]

-

Generate Tautomers/Stereoisomers: If applicable, generate all possible tautomers and stereoisomers of the ligand.

-

Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or a quantum mechanics method) to obtain a low-energy conformation.

-

Assign Partial Charges: Assign partial charges to the ligand atoms. For subsequent MD simulations, it is essential that these charges are compatible with the protein force field. The antechamber module of AmberTools or the CGenFF server for CHARMM are commonly used for this purpose.[2]

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This provides a static snapshot of the likely binding pose and is a computationally efficient method for screening large numbers of compounds.

Choosing the Right Tool

Several docking programs are available, each with its own search algorithm and scoring function. For this guide, we will focus on AutoDock Vina due to its accuracy, speed, and accessibility.[1] However, it is good practice to compare results with other software such as GOLD or Glide, as consensus scoring can often improve the reliability of predictions.[10][11][12]

The Docking Workflow

The following diagram illustrates the general workflow for molecular docking.

Caption: A simplified workflow for molecular docking using AutoDock Vina.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Convert File Formats: Convert the prepared receptor and ligand files from PDB to the PDBQT format using AutoDock Tools. This format includes partial charges and atom types required by Vina.

-

Define the Grid Box: Define a 3D grid box that encompasses the entire binding site of the receptor. The size and center of the grid box are critical parameters. For our target receptors, the grid should be centered on the co-crystallized ligand from the PDB structure.

-

Configure Vina: Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

-

Run Docking Simulation: Execute AutoDock Vina from the command line, referencing the configuration file.

-

Analyze Results: Vina will output a set of predicted binding poses, ranked by their binding affinity (in kcal/mol). The top-ranked poses should be visually inspected using molecular visualization software to analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) with the receptor.

Part 3: Exploring Binding Dynamics with Molecular Dynamics (MD) Simulations

While docking provides a static picture, MD simulations offer a dynamic view of the protein-ligand complex over time, accounting for the flexibility of both the protein and the ligand. This allows for a more rigorous assessment of binding stability and the calculation of more accurate binding free energies.

Force Fields and Simulation Software

The choice of force field is critical for the accuracy of MD simulations. For biomolecular systems, the CHARMM and AMBER force fields are widely used and well-validated.[13][14] For the "2-Biphenyl-4-yl-piperazine" ligand, parameters compatible with the chosen protein force field must be generated, for instance using CGenFF for CHARMM or GAFF for AMBER.[2][15] GROMACS is a popular and highly efficient software package for performing MD simulations.

The MD Simulation Workflow

The following diagram outlines the key stages of an MD simulation for a protein-ligand complex.

Caption: A general workflow for setting up and running a molecular dynamics simulation.

Experimental Protocol: Protein-Ligand MD Simulation with GROMACS

-

System Setup:

-

Combine the coordinates of the best-ranked docked pose of the protein-ligand complex into a single file.

-

For GPCRs like the M3R and 5-HT7R, the complex should be embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.[16][17][18][19] The OPM (Orientations of Proteins in Membranes) database can be a useful resource for this.

-

Define a simulation box and solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentration.

-

-

Generate Topology: Create a system topology file that includes the force field parameters for the protein, ligand, lipids (if any), water, and ions.

-

Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

Perform a short simulation under an NVT (constant number of particles, volume, and temperature) ensemble to allow the system to reach the target temperature.

-

Follow this with a longer simulation under an NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Position restraints on the protein and ligand heavy atoms are typically applied during equilibration and gradually released.

-

-

Production MD: Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex.

Part 4: Post-Simulation Analysis: From Trajectories to Insights

The output of an MD simulation is a trajectory file containing the coordinates of all atoms at discrete time steps. This rich dataset must be analyzed to extract meaningful biological insights.

Stability and Fluctuation Analysis

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess the stability of the simulation and the binding pose. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for estimating the binding free energy from MD simulation trajectories. They offer a good balance between accuracy and computational cost.

Advanced Trajectory Analysis

-

Principal Component Analysis (PCA): PCA can be used to identify the dominant collective motions in the protein-ligand complex, providing insights into the conformational changes that occur upon ligand binding.[20][21][22][23][24]

-

Interaction Fingerprints: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and specific receptor residues throughout the simulation.[25]

Conclusion

This in-depth technical guide provides a comprehensive workflow for the in silico modeling of "2-Biphenyl-4-yl-piperazine" binding to its putative receptor targets. By following these methodologically sound and scientifically justified protocols, researchers can gain valuable insights into the molecular basis of ligand recognition, stability, and dynamics. These insights are invaluable for guiding structure-activity relationship (SAR) studies and for the rational design of novel therapeutics with improved efficacy and selectivity.

References

-

Cresset Group. (2024, July 18). Protein Dynamics and Drug Discovery: elevate your project development with Principal Component Analysis. Retrieved from [Link]

-

Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

-

Dr. H Ismail. (2024, April 27). PCA Analysis and PC selection in GROMACS: Step-by-Step Tutorial for Protein-Ligand MD Simulations [Video]. YouTube. [Link]

-

Al-Khafaji, K., & Taskin, T. (2021). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Future Medicinal Chemistry, 13(12), 1101–1118. [Link]

-

Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101–1108. [Link]

-

Kruse, A. C., et al. (2012). Structure of the M3 muscarinic acetylcholine receptor bound to an antagonist. Nature, 482(7386), 552–556. [Link]

-

Miao, Y., et al. (2015). Accelerated molecular dynamics simulations of ligand binding to a muscarinic G-protein-coupled receptor. PLoS Computational Biology, 11(3), e1004113. [Link]

-

Thal, D. M., et al. (2018). M3 muscarinic acetylcholine receptor in complex with a selective antagonist. Protein Data Bank. [Link]

-

García-Sosa, A. T., & Maran, U. (2015). Molecular dynamics simulations of m3-muscarinic receptor activation and QSAR analysis. Bioorganic & Medicinal Chemistry, 23(17), 5769–5779. [Link]

-

Lin, F. Y., et al. (2021). Recent Progress in General Force Fields of Small Molecules. Journal of Chemical Information and Modeling, 61(12), 5815–5828. [Link]

-

Jain, A. (2022, September 15). How to do Principal component analysis of protein using molecular dynamic simulation. ResearchGate. [Link]

-

Dror, R. O., et al. (2013). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature Structural & Molecular Biology, 20(7), 886–892. [Link]

-

BioExcel. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. Retrieved from [Link]

-

Gonzalez, A., et al. (2011). Molecular modeling of the M3 acetylcholine muscarinic receptor and its binding site. Journal of Molecular Modeling, 17(10), 2547–2557. [Link]

-

Wu, N., et al. (2024). Elucidation of protein–ligand interactions by multiple trajectory analysis methods. Physical Chemistry Chemical Physics, 26(8), 6434–6443. [Link]

-

Dr. BioTech. (2023, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. [Link]

-

HITS-MCM. (n.d.). MD-IFP: MD trajectory analysis using protein-ligand Interaction Fingerprints. GitHub. [Link]

-

Costanzi, S., & Vilar, S. (2013). Assessment and challenges of ligand docking into comparative models of G-protein coupled receptors. PLoS One, 8(7), e67302. [Link]

-

Dr. H Ismail. (2024, September 7). Principal Component Analysis (PCA) Using MOE for Ligand Protein Interactions [Video]. YouTube. [Link]

-

Gonzalez, A., et al. (2011). Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site. ResearchGate. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

-

Michino, M., & Abola, E. (2012). Recent progress and applications of molecular docking to G protein-coupled receptors. International Journal of Molecular Sciences, 13(12), 16483–16503. [Link]

-

callumjd. (n.d.). AMBER-Membrane_protein_tutorial: Tutorial on the setup and simulation of a membrane protein with AMBER Lipid21 and PACKMOL-Memgen. GitHub. [Link]

-

Lopes, P. E. M., et al. (2015). Force fields for small molecules. Current Opinion in Structural Biology, 31, 106–112. [Link]

-

Jorgensen Research Group. (n.d.). NAMD Protein Ligand Complex Simulations. LigParGen Server. [Link]

-

Dr. H Ismail. (2023, July 28). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM [Video]. YouTube. [Link]

-

Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(9), 1101–1108. [Link]

-

Salo-Ahen, O. M. H., et al. (2021). Applications of Molecular Dynamics Simulation in Protein Study. Molecules, 26(21), 6427. [Link]

-

Sharma, R., et al. (2022). Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. Molecules, 27(24), 8963. [Link]

-

Khalili, F., et al. (2015). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 60(9), 2736–2743. [Link]

-

Aldeghi, M., et al. (2022). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling, 62(21), 5056–5071. [Link]

-

Lemkul, J. A. (2021). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Living Journal of Computational Molecular Science, 3(1), 26359. [Link]

-

MacKerell, A. D. (2014). Current status of protein force fields for molecular dynamics. Journal of Computational Chemistry, 35(24), 1735–1749. [Link]

-

Oprea, C. I., et al. (2011). Protonation behaviour of N,N′-piperazine-dipropionic acid. Comptes Rendus Chimie, 14(10), 919–924. [Link]

-

Kim, H., et al. (2023). Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 Mpro. Physical Chemistry Chemical Physics, 25(46), 31690–31700. [Link]

-

Scarpino, A., et al. (2022). pKa values of common substituted piperazines. ResearchGate. [Link]

-

Aldeghi, M., et al. (2021). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 8, 755696. [Link]

-

Coudrat, T., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners’ Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling, 56(10), 2034–2049. [Link]

-

Khelkhal, A., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. International Journal of Molecular Sciences, 24(16), 12908. [Link]

-

Basile, L., et al. (2024). Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. Journal of Chemical Information and Modeling, 64(13), 4443–4454. [Link]

-

Huang, S., et al. (2022). Serotonin 7 (5-HT7) receptor-Gs-Nb35 complex. Protein Data Bank. [Link]

-

Raniolo, S., & Limongelli, V. (2022). Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 62(15), 3691–3701. [Link]

-

Rodriguez, D., et al. (2022). Memprot.GPCR-ModSim: modelling and simulation of membrane proteins in a nutshell. Bioinformatics, 38(21), 4977–4979. [Link]

-

Khelkhal, A., et al. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. Semantic Scholar. [Link]

-

Basile, L., et al. (2019). A new pharmacophore model for the design of sigma-1 ligands validated on a large experimental dataset. Journal of Computer-Aided Molecular Design, 33(7), 645–658. [Link]

-

Mishra, S., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS One, 13(1), e0191251. [Link]

-

Mondal, S., et al. (2019). Structure and dynamics of GPCRs in lipid membranes: Physical principles and experimental approaches. Progress in Nuclear Magnetic Resonance Spectroscopy, 114-115, 104–121. [Link]

-

Reddit user. (2022, March 19). Membrane embedded protein simulation. Reddit. [Link]

-

Reddit user. (2022, March 1). Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM. Reddit. [Link]

Sources

- 1. The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 3. Assessment and Challenges of Ligand Docking into Comparative Models of G-Protein Coupled Receptors | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 11. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Current Status of Protein Force Fields for Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Progress in General Force Fields of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure and Dynamics of the M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reddit.com [reddit.com]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. researchgate.net [researchgate.net]

- 23. cresset-group.com [cresset-group.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. GitHub - HITS-MCM/MD-IFP: MD trajectory analysis using protein-ligand Interaction Fingerprints [github.com]

The Unseen Interactions: A Technical Guide to the Off-Target Effects of 2-Biphenyl-4-yl-piperazine Analogues

Introduction: The Prominence and Challenge of the Biphenyl-Piperazine Scaffold

The 2-biphenyl-4-yl-piperazine scaffold is a privileged structural motif in modern medicinal chemistry. Its inherent conformational flexibility and the ability of its nitrogen atoms to serve as key hydrogen bond donors and acceptors have led to its incorporation into a multitude of centrally active agents.[1][2] Derivatives of this core have shown promise as atypical dopamine transporter (DAT) inhibitors for substance use disorders, muscarinic acetylcholine receptor antagonists for respiratory diseases, and as ligands for various G-protein coupled receptors (GPCRs) implicated in neurological disorders.[3][4][5]

However, the very features that make this scaffold so versatile also present a significant challenge in drug development: the potential for unintended interactions with biological targets, known as off-target effects. These interactions can lead to a range of consequences, from unexpected side effects and toxicity to novel therapeutic opportunities.[4] Understanding and systematically characterizing these off-target effects is not merely a regulatory hurdle but a scientific imperative for developing safer and more effective medicines.[6]

This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the off-target liabilities of 2-biphenyl-4-yl-piperazine analogues. We will delve into the known off-target profile of this scaffold, provide detailed, field-proven experimental protocols for comprehensive off-target screening, and discuss the causal relationships between chemical structure and off-target activity.

Known Off-Target Liabilities of the Biphenyl-Piperazine Scaffold

While the primary targets of 2-biphenyl-4-yl-piperazine analogues are often neurotransmitter transporters or GPCRs, comprehensive pharmacological profiling has revealed consistent interactions with several key off-targets. The following sections detail the most well-documented of these unintended activities.

Serotonin Transporter (SERT) Affinity

A common off-target interaction for biphenyl-piperazine analogues designed as DAT inhibitors is significant binding affinity for the serotonin transporter (SERT).[4] This cross-reactivity is not surprising given the structural homology between the monoamine transporters.

-

Causality and SAR Insights : The piperazine core is a common feature in many known SERT ligands. Structure-activity relationship (SAR) studies on biphenyl-piperazine analogues have shown that modifications to the biphenyl moiety can modulate selectivity between DAT and SERT. For instance, the position and nature of substituents on the biphenyl rings can significantly alter the affinity for each transporter.[7] This suggests that the overall shape and electrostatic potential of the molecule are key determinants of its interaction with the respective binding pockets of DAT and SERT.

hERG Channel Inhibition: A Critical Safety Hurdle

A critical off-target liability for many nitrogen-containing heterocyclic compounds, including biphenyl-piperazine analogues, is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel.[4] Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of a life-threatening arrhythmia known as Torsades de Pointes.[8]

-

Causality and SAR Insights : Lipophilic amines are a well-known structural alert for hERG channel binders. The biphenyl-piperazine scaffold possesses both of these features. The basic nitrogen of the piperazine ring is often protonated at physiological pH, and the biphenyl group contributes to the overall lipophilicity of the molecule. SAR studies have focused on mitigating this risk by modifying the physicochemical properties of the analogues. Strategies to reduce hERG activity include decreasing lipophilicity (e.g., by introducing polar functional groups) and modulating the basicity of the piperazine nitrogen.[9] Machine learning-based quantitative SAR (QSAR) models have also been employed to predict hERG activity and guide the design of analogues with an improved cardiac safety profile.[4]

Broader GPCR Interactions: The Arylpiperazine Legacy

The arylpiperazine substructure, of which the 2-biphenyl-4-yl-piperazine core is a part, is a well-established pharmacophore for a wide range of GPCRs, particularly serotonin (5-HT) and dopamine (D2-like) receptors.[10][11] This inherent promiscuity means that analogues of this scaffold are likely to exhibit some degree of affinity for various GPCR subtypes beyond their intended primary target.

-

Causality and SAR Insights : The interaction of arylpiperazines with GPCRs is often characterized by the insertion of the piperazine's basic nitrogen into the orthosteric binding pocket, where it can form a salt bridge with a conserved aspartic acid residue in transmembrane helix 3. The aryl group (in this case, the biphenyl moiety) typically occupies a more hydrophobic region of the binding pocket. The specific pattern of interactions with other residues in the binding site determines the affinity and selectivity for different GPCR subtypes.[11] Therefore, it is crucial to screen 2-biphenyl-4-yl-piperazine analogues against a broad panel of GPCRs to identify any potential off-target activities that could lead to side effects or confound the interpretation of in vivo studies.[12]

A Systematic Approach to Off-Target Profiling

A robust and self-validating off-target screening strategy is essential for any drug discovery program involving the 2-biphenyl-4-yl-piperazine scaffold. The following workflow outlines a tiered approach, from initial broad screening to detailed functional characterization of identified off-target interactions.

Caption: Workflow for a radioligand binding assay.

Protocol 2: In Vitro Kinase Inhibitor Profiling (e.g., KINOMEscan™)

This protocol describes a high-throughput competition binding assay to profile a compound against a large panel of kinases. The KINOMEscan™ platform is a widely used example. [13] 1. Assay Principle:

-

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

-

The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag.

2. Experimental Procedure:

-

The test compound is incubated with a panel of DNA-tagged kinases in the presence of the immobilized ligand.

-

After reaching equilibrium, the mixture is passed over a solid support that captures the immobilized ligand and any bound kinase.

-

Unbound kinase is washed away.

-

The amount of captured kinase is quantified by qPCR.

3. Data Analysis:

-

The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

-

For hits, dose-response curves are generated to determine the dissociation constant (Kd).

-

Selectivity is often visualized using a "tree-spot" diagram, which maps the binding affinities onto the human kinome tree.

Protocol 3: Cell-Based Functional Assay for GPCR Off-Targets (cAMP Measurement)

This protocol is used to determine if a compound acts as an agonist or antagonist at a Gs or Gi-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP). [14][15] 1. Cell Culture and Plating:

-

Culture cells stably expressing the GPCR of interest in a suitable medium.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

2. Assay Procedure:

-

Antagonist Mode:

- Pre-incubate the cells with serial dilutions of the 2-biphenyl-4-yl-piperazine analogue.

- Add a known agonist for the GPCR (typically at its EC80 concentration).

- For Gs-coupled receptors, the agonist will increase cAMP; for Gi-coupled receptors, the agonist will decrease forskolin-stimulated cAMP levels.

-

Agonist Mode:

- Incubate the cells with serial dilutions of the test compound alone.

3. cAMP Detection:

-

After the appropriate incubation time, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

4. Data Analysis:

-

Antagonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the IC50.

-

Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 and the maximal efficacy relative to a known full agonist.

Protocol 4: Manual Whole-Cell Patch-Clamp Assay for hERG Channel Inhibition

This is the gold-standard assay for assessing the cardiac safety risk of a compound by directly measuring its effect on the current flowing through the hERG channel. [16][17] 1. Cell Preparation:

-

Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

-

Plate the cells at a low density on glass coverslips for recording.

2. Electrophysiological Recording:

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with an extracellular solution.

-

Using a micromanipulator, approach a single cell with a glass micropipette filled with an intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the whole-cell configuration.

3. Voltage Protocol and Data Acquisition:

-

Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

-

Apply a specific voltage-step protocol to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to a more negative potential to measure the characteristic "tail current".

-

Record the resulting currents using a patch-clamp amplifier and data acquisition software.

4. Compound Application and Analysis:

-

After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing known concentrations of the 2-biphenyl-4-yl-piperazine analogue.

-

Measure the peak tail current at each concentration after the current has reached a steady state.

-

Calculate the percentage of current inhibition at each concentration relative to the baseline.

-

Plot the percentage of inhibition against the log concentration of the compound and fit the data to the Hill equation to determine the IC50 value.

Conclusion: Integrating Off-Target Data for Informed Drug Development

The 2-biphenyl-4-yl-piperazine scaffold will undoubtedly continue to be a valuable starting point for the design of novel therapeutics. However, a proactive and systematic approach to identifying and characterizing off-target effects is paramount for the successful progression of any drug candidate based on this core. By understanding the inherent liabilities of the scaffold, employing a tiered and robust experimental screening cascade, and integrating the resulting data into a holistic assessment of a compound's pharmacological profile, researchers can make more informed decisions, mitigate safety risks, and ultimately increase the probability of developing safe and effective medicines. This guide provides the foundational knowledge and practical methodologies to navigate the complex landscape of off-target pharmacology and unlock the full therapeutic potential of this versatile chemical class.

References

-

JJC8-091, et al. "Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity." ACS Pharmacology & Translational Science. [Link]

-

Tomić, M., et al. "Pharmacological Evaluation of Selected Arylpiperazines With Atypical Antipsychotic Potential." Bioorganic & Medicinal Chemistry Letters. [Link]

-

Sophion Bioscience. "Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam." Sophion.com. [Link]

-

U.S. Food and Drug Administration. "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines." FDA.gov. [Link]

-

Reaction Biology. "hERG Patch Clamp Assay – Cardiac Safety Panel." ReactionBiology.com. [Link]

-

Aragen Life Sciences. "Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels." Aragen.com. [Link]

-

Kaczor, A. A., et al. "Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling." European Journal of Medicinal Chemistry. [Link]

-

Welz, A., & Koba, M. "Piperazine derivatives as dangerous abused compounds." ResearchGate. [Link]

-

Stallaert, W., et al. "Evaluating functional ligand-GPCR interactions in cell-based assays." PubMed Central. [Link]

-

Glennon, R. A., et al. "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." MDPI. [Link]

-

Wang, Q., et al. "Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding." Journal of Medicinal Chemistry. [Link]

-

Eurofins Discovery. "GPCR Functional Assays, Understanding On/Off-target Activity." EurofinsDiscover.com. [Link]

-

Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." GiffordBio.com. [Link]

-

Bylund, D. B., & Toews, M. L. "Radioligand binding methods: practical guide and tips." PubMed. [Link]

-

Li, Y., et al. "Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists." Journal of Medicinal Chemistry. [Link]

-

Eurofins Discovery. "GPCR Screening and Profiling." EurofinsDiscover.com. [Link]

-

Roberts, S., et al. "Safety screening in early drug discovery: An optimized assay panel." Journal of Pharmacological and Toxicological Methods. [Link]

-

Eurofins Discovery. "gpcrMAX™ GPCR Assay Panel, Rapid and Reliable Readouts." EurofinsDiscover.com. [Link]

-

Sharma, P., et al. "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design. [Link]

-

Scheffel, U., et al. "Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909)." Synapse. [Link]

-

JJC8-091, et al. "Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity." ACS Publications. [Link]

-

Sharma, P., et al. "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." ResearchGate. [Link]

-